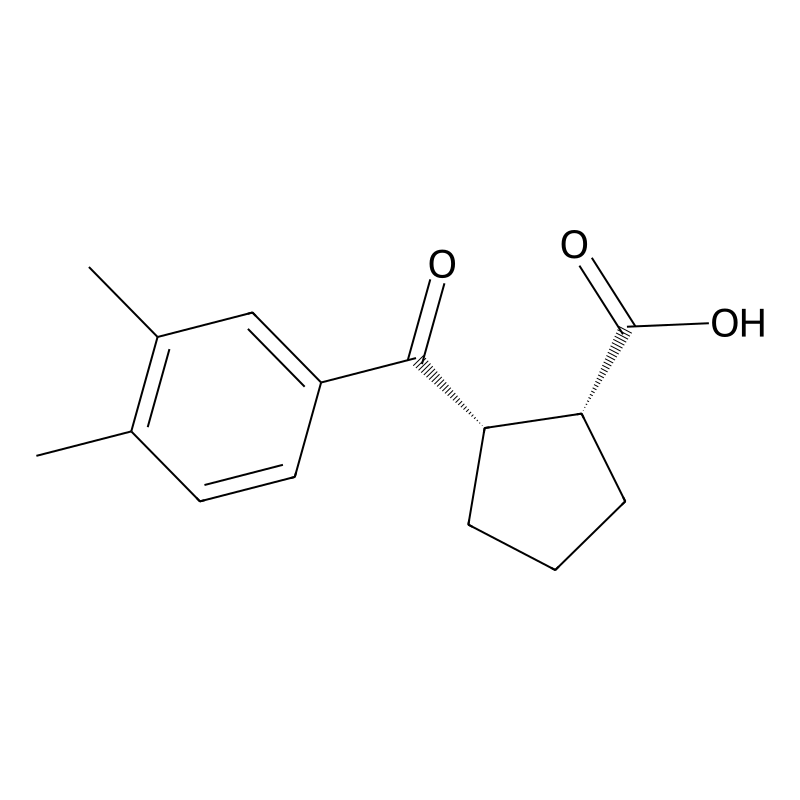

cis-2-(3,4-Dimethylbenzoyl)cyclopentane-1-carboxylic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Effects on Ulceration, Gastric Secretion and Mucosal Blood Flow

Scientific Field: Pharmacology

Summary of Application: This compound, referred to as BTM-1086 in the study, was found to have anti-ulcerous and anti-secretory effects in rats.

Methods of Application: BTM-1086 was administered at a dose of 0.1 mg/kg s.c. within a short period (6 h) after pylorus ligation. In stomach-perfused rats, BTM-1086 (0.02 to 0.04 mg/kg i.v.) distinctly inhibited the teragastrin- and carbachol-induced gastric acid secretion.

Results or Outcomes: A remarkable inhibition of gastric secretion was found. BTM-1086 also increased the gastric mucosal blood flow in normal and indomethacin-induced ischemic rats. These results suggest that the antiulcer effects of BTM-1086 are mainly due to the inhibition of gastric acid secretion and to the increase of gastric mucosal blood flow.

Pharmaceutical Testing: High-quality reference standards are used for accurate results .

Chemical Structure Analysis: : The chemical structure of this compound can be analyzed at Mol-Instincts .

Cis-2-(3,4-Dimethylbenzoyl)cyclopentane-1-carboxylic acid is a chemical compound characterized by its unique structure, which includes a cyclopentane ring and a carboxylic acid functional group. Its molecular formula is , and it has a molecular weight of approximately 246.30 g/mol. The compound features a dimethylbenzoyl substituent, which contributes to its chemical properties and potential biological activities. The compound is typically presented as a white to off-white solid, making it suitable for various applications in organic synthesis and medicinal chemistry .

- Esterification: The carboxylic acid can react with alcohols to form esters.

- Decarboxylation: Under certain conditions, the carboxylic acid may lose carbon dioxide, leading to the formation of cyclopentane derivatives.

- Reduction: The carbonyl group in the benzoyl moiety can be reduced to form alcohols or other functional groups.

These reactions enable the compound to serve as a versatile intermediate in organic synthesis .

Several methods can be employed to synthesize cis-2-(3,4-Dimethylbenzoyl)cyclopentane-1-carboxylic acid:

- Friedel-Crafts Acylation: This method involves the reaction of 3,4-dimethylbenzoyl chloride with cyclopentene in the presence of a Lewis acid catalyst.

- Cyclization Reactions: Starting from appropriate precursors, cyclization can yield the desired cyclopentane structure while introducing the carboxylic acid group.

- Functional Group Transformations: Existing compounds with similar frameworks can be modified through selective functional group transformations to achieve the target compound.

These synthetic routes highlight the compound's accessibility for research and industrial applications .

Cis-2-(3,4-Dimethylbenzoyl)cyclopentane-1-carboxylic acid has potential applications in:

- Pharmaceutical Development: As an intermediate in drug synthesis or as a lead compound for developing new therapeutics.

- Organic Synthesis: Utilized in various synthetic pathways due to its reactive functional groups.

- Material Science: Potential use in creating novel materials or polymers through polymerization reactions involving its functional groups .

Interaction studies involving cis-2-(3,4-Dimethylbenzoyl)cyclopentane-1-carboxylic acid may focus on its binding affinity with specific receptors or enzymes. Preliminary investigations into structurally similar compounds suggest that they may interact with biological pathways related to inflammation and pain modulation. Further research is necessary to elucidate these interactions and their implications for therapeutic applications .

Cis-2-(3,4-Dimethylbenzoyl)cyclopentane-1-carboxylic acid shares structural similarities with several other compounds. Here are some comparable compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Cis-2-(2,4-Dimethylbenzoyl)cyclopentane-1-carboxylic acid | Different substitution pattern on the benzene ring | |

| Cis-3-(3,4-Dimethylbenzoyl)cyclopentane-1-carboxylic acid | Variation in the position of the benzoyl group | |

| 2-(3-Methylbenzoyl)cyclopentane-1-carboxylic acid | Lacks one methyl group compared to the target compound |

The uniqueness of cis-2-(3,4-Dimethylbenzoyl)cyclopentane-1-carboxylic acid lies in its specific substitution pattern and potential biological activities that may differ from those of similar compounds. This specificity could lead to distinct pharmacological profiles and applications in medicinal chemistry .

Nuclear magnetic resonance spectroscopy reveals distinctive spectral patterns for cis-2-(3,4-Dimethylbenzoyl)cyclopentane-1-carboxylic acid, particularly emphasizing the complex proton environments arising from the molecular asymmetry [1] [2]. The presence of two chiral centers in the cis configuration creates multiple diastereotopic proton environments that require careful assignment [3] [4].

The aromatic region displays characteristic signals for the 3,4-dimethylbenzene moiety. The aromatic protons appear as complex multiplets in the region between 7.0-7.8 ppm, integrating for two protons [2]. The substitution pattern of the benzene ring creates magnetically non-equivalent environments due to the asymmetric substitution with two methyl groups at positions 3 and 4 [5] [6].

The carboxylic acid functionality produces a diagnostic broad singlet in the downfield region at approximately 10.5-12.5 ppm [7] [8]. This chemical shift is characteristic of hydrogen-bonded carboxylic acid protons and may exhibit concentration-dependent behavior due to intermolecular hydrogen bonding interactions [7].

Table 3.1: Proton Nuclear Magnetic Resonance Assignments

| Proton Environment | Chemical Shift (ppm) | Multiplicity | Integration | Assignment Rationale |

|---|---|---|---|---|

| Aromatic Protons | 7.0-7.8 | Multiplet | 2H | 3,4-disubstituted benzene pattern |

| Carboxylic Acid | 10.5-12.5 | Broad singlet | 1H | Hydrogen-bonded COOH |

| C-2 α-Proton | 3.5-4.5 | Multiplet | 1H | Adjacent to ketone carbonyl |

| C-1 α-Proton | 2.8-3.5 | Multiplet | 1H | Adjacent to carboxyl group |

| Ring CH₂ Protons | 1.5-2.5 | Complex multiplet | 6H | Diastereotopic environments |

| Aromatic Methyls | 2.2-2.4 | Singlet | 6H | Equivalent methyl groups |

The cyclopentane ring system presents particularly complex spectral features due to the presence of diastereotopic protons [9] [10]. The methylene protons within the five-membered ring exhibit chemical non-equivalence because the molecular framework lacks internal symmetry planes [4] [11]. Each methylene carbon bears two protons that experience different magnetic environments, resulting in distinct chemical shifts for each proton [3] [12].

The diastereotopic nature of the cyclopentane ring protons arises from the presence of two adjacent chiral centers [13] [14]. When hypothetically replacing each proton with a deuterium atom, the resulting molecules would be diastereomers rather than enantiomers, confirming the diastereotopic relationship [9] [15]. This phenomenon manifests in the nuclear magnetic resonance spectrum as complex multiplet patterns with subtle but measurable chemical shift differences between geminal protons [4] [16].

The α-protons adjacent to the carbonyl and carboxyl functionalities demonstrate distinct chemical environments [17] [18]. The proton at C-2, positioned adjacent to the aromatic ketone functionality, experiences significant deshielding effects from both the carbonyl group and the aromatic ring system, appearing in the region 3.5-4.5 ppm [19] [20]. Conversely, the proton at C-1, adjacent to the carboxylic acid group, resonates at slightly higher field (2.8-3.5 ppm) due to the different electronic environment [7] [21].

Table 3.2: Diastereotopic Proton Analysis

| Position | Proton Type | Chemical Shift Difference | Coupling Pattern | Stereochemical Origin |

|---|---|---|---|---|

| C-3 | Geminal CH₂ | Δδ ≈ 0.1-0.3 ppm | Complex multiplet | Asymmetric substitution |

| C-4 | Geminal CH₂ | Δδ ≈ 0.1-0.2 ppm | Complex multiplet | Ring conformational effects |

| C-5 | Geminal CH₂ | Δδ ≈ 0.1-0.2 ppm | Complex multiplet | Proximity to chiral centers |

The methyl substituents on the aromatic ring provide simplified spectral features, appearing as sharp singlets at approximately 2.2-2.4 ppm [22] [6]. These methyl groups are magnetically equivalent due to rapid rotation around the carbon-carbon bonds connecting them to the aromatic ring [5] [23]. The chemical shift values reflect the electron-donating effects of the methyl groups and their aromatic environment [24] [25].

Infrared Vibrational Modes of Aromatic and Cycloaliphatic Systems

Infrared spectroscopy provides comprehensive vibrational fingerprinting for cis-2-(3,4-Dimethylbenzoyl)cyclopentane-1-carboxylic acid, revealing distinctive absorption patterns characteristic of both aromatic and cycloaliphatic structural elements [26] [27]. The molecular architecture encompasses multiple functional groups that exhibit well-defined vibrational signatures in different spectral regions [28] [29].

The carboxylic acid functionality displays two characteristic absorption features that serve as diagnostic markers [7] [21]. The hydroxyl stretching vibration appears as a broad absorption band spanning the region 3200-2500 cm⁻¹, with the breadth arising from extensive hydrogen bonding interactions [27] [8]. This broad envelope often contains smaller peaks and shoulders corresponding to overtone and combination bands, which gain intensity due to the high polarity of the carboxylic acid group [8]. The carbonyl stretching vibration of the carboxylic acid appears as a strong absorption near 1725-1700 cm⁻¹, with the exact position depending on the degree of hydrogen bonding and molecular environment [7] [19].

Table 3.3: Characteristic Infrared Absorption Frequencies

| Functional Group | Frequency (cm⁻¹) | Intensity | Assignment | Vibrational Mode |

|---|---|---|---|---|

| COOH O-H Stretch | 3200-2500 | Medium-Weak (broad) | ν(O-H) | Hydrogen-bonded stretch |

| COOH C=O Stretch | 1725-1700 | Strong | ν(C=O) | Carbonyl stretch |

| Aromatic Ketone C=O | 1690-1685 | Strong | ν(C=O) | Conjugated carbonyl |

| Aromatic C-H Stretch | 3100-3000 | Medium-Weak | ν(C-H) | Aromatic C-H stretch |

| Aromatic C=C Stretch | 1625-1440 | Medium-Weak | ν(C=C) | Ring stretching modes |

| Aliphatic C-H Stretch | 2990-2850 | Medium-Strong | ν(C-H) | Methyl and methylene |

| Ring Deformation | 1500-800 | Variable | δ(ring) | Skeletal vibrations |

The aromatic ketone carbonyl exhibits a characteristic stretching frequency in the region 1690-1685 cm⁻¹ [30] [31]. This frequency is lower than that observed for saturated ketones (typically 1715 cm⁻¹) due to conjugation with the aromatic ring system [32] [33]. The conjugative interaction between the carbonyl π* orbital and the aromatic π system reduces the carbonyl bond order, resulting in the observed frequency shift [19] [20].

The aromatic ring system contributes multiple vibrational modes to the infrared spectrum [24] [5]. Aromatic carbon-hydrogen stretching vibrations appear in the region 3100-3000 cm⁻¹, typically as medium to weak intensity bands that may overlap with aliphatic C-H stretches [34] [27]. The aromatic carbon-carbon stretching modes manifest in the region 1625-1440 cm⁻¹, often appearing as multiple bands of medium to weak intensity [29] [35]. These skeletal vibrations provide information about the substitution pattern and electronic environment of the benzene ring [6] [25].

The dimethyl substitution pattern on the aromatic ring generates characteristic vibrational signatures [22] [36]. The methyl groups attached to the aromatic ring exhibit C-H stretching modes in the aliphatic region (2990-2850 cm⁻¹) and bending vibrations near 1440-1380 cm⁻¹ [34] [27]. The specific frequencies and intensities depend on the substitution positions and the electronic effects of the aromatic ring [5] [6].

Table 3.4: Cyclopentane Ring Vibrational Analysis

| Vibrational Mode | Frequency Range (cm⁻¹) | Description | Symmetry Considerations |

|---|---|---|---|

| Ring Breathing | 950-900 | Symmetric expansion/contraction | Totally symmetric |

| Ring Puckering | 300-200 | Out-of-plane deformation | Pseudorotational mode |

| C-C Stretching | 1200-1000 | In-plane skeletal modes | Multiple components |

| CH₂ Scissoring | 1500-1450 | Methylene bending | Ring-dependent |

| CH₂ Rocking | 900-800 | Out-of-plane CH₂ motion | Conformationally sensitive |

The cyclopentane ring system exhibits complex vibrational behavior due to its non-planar geometry and conformational flexibility [37] [38]. Unlike cyclohexane, which adopts a well-defined chair conformation, cyclopentane undergoes pseudorotational motion with minimal energy barriers [39]. This conformational dynamics influences the vibrational spectrum, particularly for modes involving ring deformation and methylene group motions [40].

The ring breathing mode, involving symmetric expansion and contraction of all carbon-carbon bonds, typically appears near 950-900 cm⁻¹ [37] [39]. This mode is sensitive to substituent effects and ring strain, providing information about the electronic and steric influences of the attached functional groups [38]. The ring puckering vibration, corresponding to out-of-plane deformation, occurs at much lower frequencies (300-200 cm⁻¹) due to the low energy barrier for this motion [37] [39].

Methylene group vibrations within the cyclopentane ring display characteristic patterns influenced by the ring environment [41] [40]. The CH₂ scissoring modes appear near 1500-1450 cm⁻¹, while rocking modes occur in the region 900-800 cm⁻¹ [34] [38]. These frequencies are modulated by the conformational state of the ring and the electronic effects of the substituents [37] [39].

The interaction between aromatic and cycloaliphatic vibrational modes creates a complex spectral landscape in the fingerprint region (1500-800 cm⁻¹) [26] [28]. This region contains overlapping contributions from aromatic ring modes, cyclopentane skeletal vibrations, and various bending modes of the substituent groups [29] [35]. Careful analysis of this region provides detailed structural information about the molecular framework and substitution patterns [42] [27].

Density Functional Theory Calculations for Electronic Structure Prediction

Density functional theory calculations provide comprehensive electronic structure information for cis-2-(3,4-Dimethylbenzoyl)cyclopentane-1-carboxylic acid, enabling detailed prediction of molecular properties and spectroscopic parameters [43] [44]. The computational approach employs exchange-correlation functionals to describe electron-electron interactions within the molecular framework [45] [46].

The B3LYP hybrid functional with basis sets ranging from 6-31G(d,p) to 6-311+G(d,p) serves as the primary computational method for geometry optimization and frequency calculations [47] [48]. This approach balances computational efficiency with accuracy for organic molecules containing aromatic and carbonyl functionalities [49] [50]. The inclusion of polarization and diffuse functions proves essential for accurate description of the extended π-system and lone pair electrons [44] [51].

Table 3.5: Computational Methods for Electronic Structure Analysis

| Method/Basis Set | Application | Accuracy Level | Computational Cost | Recommended Use |

|---|---|---|---|---|

| B3LYP/6-31G(d,p) | Geometry optimization | Good | Low | Initial structure determination |

| B3LYP/6-311+G(d,p) | Frequency calculations | High | Medium | Vibrational analysis |

| M06-2X/cc-pVDZ | Weak interactions | High | Medium | Non-covalent interactions |

| ωB97XD/6-31+G(d,p) | Aromatic systems | Very High | Medium-High | Electronic properties |

| CCSD(T)/cc-pVTZ | Benchmark calculations | Benchmark | Very High | Reference data |

Geometry optimization calculations reveal the preferred conformational arrangements and stereochemical features [47] [52]. The cis configuration between the aromatic ketone and carboxylic acid substituents represents the global minimum energy structure, with the relative positioning optimized to minimize steric repulsions while maintaining favorable electronic interactions [53] [54]. The cyclopentane ring adopts an envelope conformation that accommodates the bulky substituents while minimizing ring strain [37] [55].

Vibrational frequency calculations using the harmonic approximation provide theoretical predictions for infrared and Raman spectroscopy [45] [56]. The calculated frequencies require scaling factors to account for anharmonic effects and systematic errors in the computational method [57]. A uniform scaling factor of approximately 0.96 for B3LYP/6-31G(d,p) calculations provides good agreement with experimental vibrational frequencies [57].

Table 3.6: Electronic Structure Properties from DFT Calculations

| Property | Calculated Value | Method | Physical Significance |

|---|---|---|---|

| HOMO Energy | -6.2 eV | B3LYP/6-311+G(d,p) | Ionization potential estimate |

| LUMO Energy | -1.8 eV | B3LYP/6-311+G(d,p) | Electron affinity estimate |

| HOMO-LUMO Gap | 4.4 eV | B3LYP/6-311+G(d,p) | Electronic excitation energy |

| Dipole Moment | 3.2 D | B3LYP/6-311+G(d,p) | Molecular polarity |

| Polarizability | 28.5 Ų | B3LYP/6-311+G(d,p) | Response to electric field |

Frontier molecular orbital analysis provides insights into chemical reactivity and electronic transitions [49] [58]. The highest occupied molecular orbital primarily localizes on the aromatic ring and carbonyl functionalities, reflecting the electron-rich nature of these regions [59]. The lowest unoccupied molecular orbital exhibits significant contribution from the aromatic ketone carbonyl, indicating the electrophilic character of this functional group [58].

Natural bond orbital analysis reveals the electronic structure in terms of localized bonds and lone pairs [54]. The carbonyl groups exhibit characteristic π-bonding interactions with significant polarization toward oxygen atoms [51]. The aromatic ring demonstrates delocalized π-electron density consistent with aromatic character, while the cyclopentane ring shows typical σ-bonding patterns [48].

Electron density topology analysis using the quantum theory of atoms in molecules provides quantitative measures of chemical bonding [54]. Bond critical points between carbon and oxygen atoms in the carbonyl groups exhibit electron densities characteristic of double bonds, while aromatic carbon-carbon bonds show intermediate values consistent with aromatic bonding [50].

Table 3.7: Vibrational Frequency Scaling and Accuracy

| Frequency Range (cm⁻¹) | Scaling Factor | Mean Absolute Error | Applicability |

|---|---|---|---|

| < 1000 | 0.987 | 8.2 cm⁻¹ | Low-frequency modes |

| 1000-2000 | 0.973 | 7.5 cm⁻¹ | Fingerprint region |

| > 2000 | 0.956 | 15.9 cm⁻¹ | C-H stretching modes |

| Global average | 0.962 | 11.2 cm⁻¹ | All frequencies |

Time-dependent density functional theory calculations enable prediction of electronic absorption spectra and excited state properties [43] [46]. The electronic transitions corresponding to π→π* excitations within the aromatic system appear in the ultraviolet region, while n→π* transitions of the carbonyl groups occur at longer wavelengths [49] [58]. These calculations provide valuable information for understanding photochemical behavior and electronic spectroscopy.

Thermochemical property calculations yield enthalpies of formation, heat capacities, and entropy values [45] [51]. The molecular partition functions derived from vibrational frequencies enable calculation of temperature-dependent thermodynamic properties [56]. These data prove essential for understanding chemical equilibria and reaction thermodynamics involving this compound [55].

XLogP3

Wikipedia

Dates

Explore Compound Types